molecular formula C7H14N2O2S2 B13021927 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea

1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea

Cat. No.: B13021927
M. Wt: 222.3 g/mol
InChI Key: XINNEIZIDGPDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidothietane ring, which is known for its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate thiourea derivatives. One common method includes the use of triethylamine in tetrahydrofuran (THF) at room temperature for 16 hours . Another method involves the use of caesium carbonate in N,N-dimethylformamide (DMF) at 60°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The dioxidothietane ring can be further oxidized under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are commonly employed.

Major Products Formed

    Oxidation: Further oxidized derivatives of the dioxidothietane ring.

    Substitution: Various substituted thiourea derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea is not well-documented. it is likely that the compound interacts with molecular targets through its thiourea moiety, which can form hydrogen bonds and other interactions with biological molecules. The dioxidothietane ring may also play a role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dioxidothietane ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C7H14N2O2S2

Molecular Weight

222.3 g/mol

IUPAC Name

1-[2-(1,1-dioxothietan-3-yl)ethyl]-3-methylthiourea

InChI

InChI=1S/C7H14N2O2S2/c1-8-7(12)9-3-2-6-4-13(10,11)5-6/h6H,2-5H2,1H3,(H2,8,9,12)

InChI Key

XINNEIZIDGPDPO-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCC1CS(=O)(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.